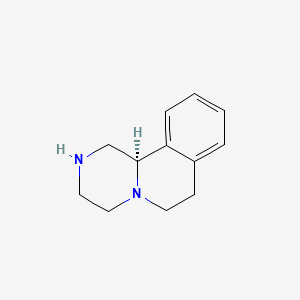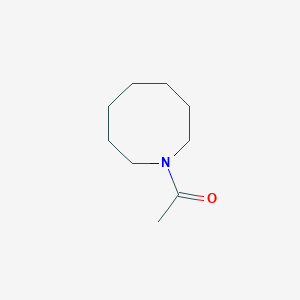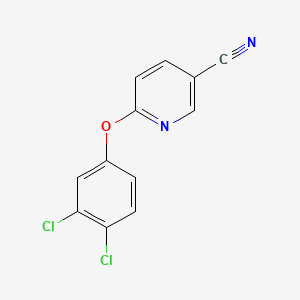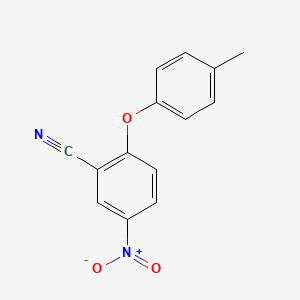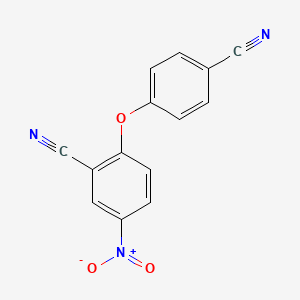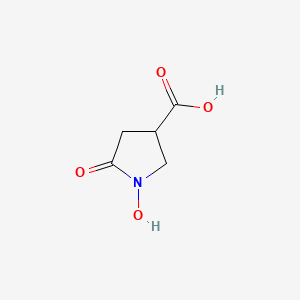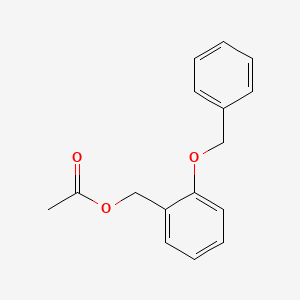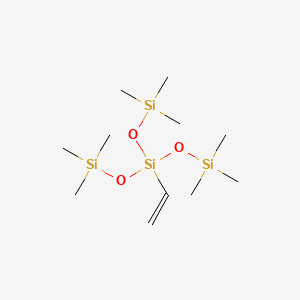
Vinyltris(trimethylsiloxy)silan
Übersicht
Beschreibung
1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane is a useful research compound. Its molecular formula is C11H30O3Si4 and its molecular weight is 322.69 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vinyltris(trimethylsiloxy)silan, auch bekannt als this compound oder 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxan, ist eine vielseitige organische Siliziumverbindung mit der Summenformel
[(CH3)3SiO]3SiCH=CH2 [(CH_3)3SiO]_3SiCH=CH_2 [(CH3)3SiO]3SiCH=CH2
und einem Molekulargewicht von 322.70 {_svg_1}. Aufgrund seiner einzigartigen Struktur kann es in verschiedenen wissenschaftlichen Anwendungen eingesetzt werden. Hier ist eine umfassende Analyse mit Schwerpunkt auf sechs verschiedenen Anwendungen:Wirkmechanismus
Vinyl tris(trimethylsiloxy)silane, also known as 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane or Vinyltris(trimethylsiloxy)silane, is a compound with a molecular weight of 322.70 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
As a silane compound, it is generally used in the field of materials science and engineering, particularly in the production of silicon-based polymers and coatings .
Mode of Action
Silane compounds are known to undergo hydrolysis and condensation reactions to form siloxane bonds, which are integral to the structure of silicon-based polymers .
Biochemical Pathways
Instead, it is involved in chemical reactions that lead to the formation of silicon-based polymers .
Result of Action
The result of Vinyl tris(trimethylsiloxy)silane’s action is the formation of silicon-based polymers, which have a wide range of applications in various industries, including electronics, medical devices, and coatings .
Action Environment
The action of Vinyl tris(trimethylsiloxy)silane is influenced by environmental factors such as temperature, humidity, and pH. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water and can be influenced by changes in temperature .
Biochemische Analyse
Biochemical Properties
Vinyl tris(trimethylsiloxy)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surfaces of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making Vinyl tris(trimethylsiloxy)silane a valuable tool in biochemical research .
Cellular Effects
Vinyl tris(trimethylsiloxy)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in cell signaling, leading to changes in cellular responses. Additionally, Vinyl tris(trimethylsiloxy)silane can alter gene expression patterns, impacting the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
The molecular mechanism of action of Vinyl tris(trimethylsiloxy)silane involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, Vinyl tris(trimethylsiloxy)silane can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vinyl tris(trimethylsiloxy)silane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that Vinyl tris(trimethylsiloxy)silane can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Vinyl tris(trimethylsiloxy)silane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical interactions. At high doses, Vinyl tris(trimethylsiloxy)silane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Vinyl tris(trimethylsiloxy)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within cells. For instance, Vinyl tris(trimethylsiloxy)silane can be metabolized by enzymes that catalyze the breakdown of silane compounds, leading to the production of metabolites that can further interact with cellular processes .
Transport and Distribution
Within cells and tissues, Vinyl tris(trimethylsiloxy)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, Vinyl tris(trimethylsiloxy)silane can bind to transport proteins that direct its movement to particular organelles, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of Vinyl tris(trimethylsiloxy)silane is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, Vinyl tris(trimethylsiloxy)silane may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Eigenschaften
IUPAC Name |
ethenyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H30O3Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h11H,1H2,2-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEFFAKKAFRMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884150 | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5356-84-3 | |
| Record name | Tris(trimethylsilyloxy)vinylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy)-3-vinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


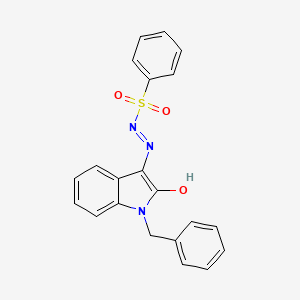
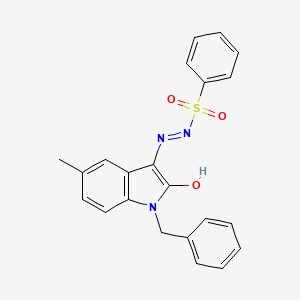
![5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661894.png)
![5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661896.png)
